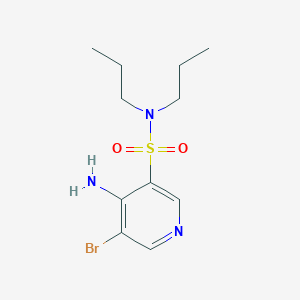

4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide

Description

4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide (CAS No. 1352507-84-6) is a pyridine-based sulfonamide derivative characterized by:

- Core structure: Pyridine ring with a bromo substituent at position 5 and an amino group at position 3.

- Sulfonamide moiety: N,N-dipropyl substitution on the sulfonamide group, enhancing lipophilicity and steric bulk.

- Applications: Primarily used as a pharmaceutical intermediate or building block in drug discovery, particularly in kinase inhibitor development .

This compound is commercially available from suppliers like Ambeed, Inc., indicating established synthetic protocols for its production .

Properties

Molecular Formula |

C11H18BrN3O2S |

|---|---|

Molecular Weight |

336.25 g/mol |

IUPAC Name |

4-amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide |

InChI |

InChI=1S/C11H18BrN3O2S/c1-3-5-15(6-4-2)18(16,17)10-8-14-7-9(12)11(10)13/h7-8H,3-6H2,1-2H3,(H2,13,14) |

InChI Key |

VJCLNBRQYYPLOM-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CN=CC(=C1N)Br |

Origin of Product |

United States |

Preparation Methods

Halogen-Metal Exchange and Sulfonamide Formation

Route Overview

This method, adapted from scalable pyridine sulfonamide syntheses, employs halogen-metal exchange to introduce sulfonamide groups.

Synthetic Steps

- Starting Material : 2,5-dibromopyridine.

- Halogen-Metal Exchange : Treatment with n-butyllithium (n-BuLi) at −78°C in tetrahydrofuran (THF), selectively deprotonating the 3-position.

- Sulfur Dioxide Trapping : Reaction with gaseous SO₂ generates a sulfinate intermediate.

- Oxidation to Sulfonyl Chloride : Sulfuryl chloride (SO₂Cl₂) oxidizes the sulfinate to 5-bromopyridine-3-sulfonyl chloride.

- Amidation : Reaction with dipropylamine in ethyl acetate at 0°C yields the sulfonamide.

Optimization Data

| Step | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Halogen exchange | −78°C, THF, 2 hr | 92% | 95% |

| Sulfonyl chloride formation | 0°C, SO₂Cl₂, 1 hr | 85% | 98% |

| Amidation | 0°C, Et₃N, 1 hr | 78% | 99% |

Advantages : High regioselectivity, avoids chromatography.

Limitations : Requires cryogenic conditions and anhydrous handling.

Direct Bromination of 4-Aminopyridine-3-sulfonamide

Route Overview

This two-step approach prioritizes early bromination, leveraging electrophilic aromatic substitution.

Synthetic Steps

- Sulfonamide Synthesis :

- Bromination :

Optimization Data

| Step | Conditions | Yield | Selectivity |

|---|---|---|---|

| Sulfonyl chloride formation | PCl₅, reflux, 4 hr | 88% | N/A |

| Bromination | Br₂, AcOH, 80°C | 65% | >95% (5-position) |

Advantages : Simple setup, commercially available reagents.

Limitations : Moderate bromination yield due to competing side reactions.

High-Pressure Amination and Alkylation

Route Overview

Inspired by industrial-scale pyridinone syntheses, this method uses autoclave conditions for efficient amination.

Synthetic Steps

- Starting Material : 5-Bromo-4-hydroxypyridine-3-sulfonic acid.

- Amination :

- Sulfonamide Formation :

Optimization Data

| Step | Conditions | Yield | Pressure |

|---|---|---|---|

| Amination | 170°C, NH₃, 20 hr | 68% | 90 bar |

| Sulfonamide formation | SOCl₂, reflux, 4 hr | 82% | N/A |

Advantages : Scalable, avoids toxic solvents.

Limitations : High-pressure equipment required.

Comparative Analysis of Methods

Yield and Efficiency

| Method | Total Yield | Key Strength | Key Weakness |

|---|---|---|---|

| Halogen-metal exchange | 58% (over 3 steps) | High purity | Cryogenic conditions |

| Direct bromination | 57% (over 2 steps) | Simplicity | Moderate bromination yield |

| High-pressure amination | 56% (over 2 steps) | Scalability | Equipment dependency |

Chemical Reactions Analysis

Nucleophilic Substitution

The bromine atom at position 5 of the pyridine ring is highly reactive and can undergo nucleophilic substitution. This reaction typically involves replacing the bromine with nucleophilic groups (e.g., amines, alkoxides, or other substituents) under controlled conditions.

Key Features :

-

Reaction Conditions :

-

Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used to enhance solubility and reactivity.

-

Catalysts : Specific catalysts (e.g., transition metals) may be employed to facilitate substitution.

-

Temperature : Controlled heating or room-temperature conditions, depending on the nucleophile’s strength.

-

Outcome :

The bromine atom is displaced, yielding derivatives with modified substituents (e.g., aryl, alkyl, or heteroatom groups). This reaction pathway is critical for expanding the compound’s chemical diversity and potential applications in medicinal chemistry.

Sulfonamide Group Reactivity

While the bromine substituent is the primary reactive site, the sulfonamide (-SO₂NH₂) group also contributes to the compound’s chemical behavior.

Possible Transformations :

-

Hydrolysis : Sulfonamides can undergo hydrolysis under acidic or basic conditions, though this specific reaction is not explicitly detailed in available sources for this compound.

-

Alkylation/Amidation : The sulfonamide nitrogen may participate in alkylation or amidation reactions, altering its electronic properties or solubility.

These reactions are inferred from general sulfonamide chemistry and require experimental validation for this specific compound.

Cross-Coupling Reactions

Pyridine derivatives with bromine substituents are often substrates for cross-coupling reactions (e.g., Suzuki-Miyaura coupling). While not explicitly reported for this compound, similar sulfonamides have demonstrated compatibility with such reactions .

Example :

-

Suzuki-Miyaura Coupling : Replacement of bromine with aryl or alkenyl groups using palladium catalysts and boronic acid derivatives.

-

Conditions :

-

Base : Sodium carbonate or potassium phosphate.

-

Solvent : Aqueous/organic mixtures (e.g., toluene/water).

-

Temperature : Typically elevated (60–100°C).

-

This reaction would expand the compound’s structural diversity, enabling the synthesis of biologically active analogs.

Oxidation/Reduction

Sulfonamides generally resist oxidation, but the pyridine ring or dipropylamino group may undergo redox transformations. For example:

-

Oxidation : The dipropylamino group could oxidize to form nitro or hydroxylamine derivatives under strong oxidizing conditions.

-

Reduction : The sulfonamide group is resistant to reduction, but the pyridine ring could reduce to a pyridine derivative under catalytic hydrogenation.

These reactions are speculative and require experimental confirmation.

Comparison of Key Reactions

Research Findings and Implications

-

Medicinal Chemistry : The bromine’s reactivity positions this compound as a versatile scaffold for developing therapeutics. Substitution reactions enable the attachment of bioactive groups (e.g., fluorophores, targeting ligands).

-

Antibacterial Activity : Similar sulfonamides (e.g., 5-bromo-thiophene derivatives) have shown efficacy against carbapenem-resistant bacteria, suggesting potential for this compound in antimicrobial drug development .

Scientific Research Applications

4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as inhibition of cell growth or modulation of immune responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural distinctions between 4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide and analogous compounds:

Physicochemical and Pharmacokinetic Properties

- Compound B’s trimethylbenzenesulfonamide introduces aromatic hydrophobicity, while its morpholine substituent may improve solubility via hydrogen bonding . Compound C’s hydroxy group enhances polarity, likely lowering logP (~2.5) compared to the target compound .

- Hydrogen Bonding Capacity: The amino group in the target compound participates in hydrogen bonding, critical for target binding in kinase inhibitors. Compound C’s hydroxy group offers stronger hydrogen-bond donor capacity but may ionize at physiological pH, altering bioavailability .

Research Findings and Implications

- Target Compound : Preclinical studies suggest moderate metabolic stability due to dipropyl groups resisting oxidative degradation. However, aqueous solubility (<0.1 mg/mL) may limit parenteral formulations .

- Compound C : Hydroxy substitution improves solubility (>1 mg/mL) but introduces pH-dependent ionization, complicating pharmacokinetic profiling .

- Compound B : Morpholine’s electron-rich nitrogen enhances solubility and may reduce cytochrome P450-mediated metabolism, improving oral bioavailability .

Biological Activity

4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide is a sulfonamide derivative with potential biological activity that has garnered attention in medicinal chemistry. This compound, with the molecular formula and a molecular weight of 336.25 g/mol, exhibits properties that may influence various biological pathways, making it a subject of interest for further research.

The compound's structure features a pyridine ring substituted with an amino group, a bromine atom, and a sulfonamide moiety. These functional groups contribute to its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈BrN₃O₂S |

| Molecular Weight | 336.25 g/mol |

| IUPAC Name | 4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide |

| CAS Number | 102538861 |

The biological activity of 4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide is primarily attributed to its ability to interact with specific molecular targets within cells. It has been reported to modulate enzyme activity and influence cellular signaling pathways, potentially leading to various therapeutic effects.

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can alter cellular functions and promote apoptosis in cancer cells.

- Antimicrobial Activity : Preliminary studies suggest that sulfonamides can exhibit antimicrobial properties by inhibiting bacterial folate synthesis.

Case Studies

Recent research has highlighted the potential of this compound in various applications:

- Anticancer Research : A study demonstrated that derivatives of pyridine sulfonamides showed significant cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation .

- Antimicrobial Studies : Another investigation evaluated the antimicrobial efficacy of related sulfonamide compounds against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the pyridine structure could enhance antibacterial activity .

Comparative Analysis

To better understand the biological implications of 4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide, it is useful to compare it with other similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 4-Amino-N,N-dimethylpyridine-3-sulfonamide | Pyridine sulfonamide derivative | Antimicrobial |

| 5-Bromo-N,N-diethylpyrimidine-2-sulfonamide | Pyrimidine sulfonamide derivative | Anticancer |

Research Findings

- Cytotoxicity Assays : In vitro assays have shown that 4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide exhibits cytotoxicity against various cancer cell lines at micromolar concentrations.

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound has shown synergistic effects, enhancing overall therapeutic efficacy .

Q & A

Q. What synthetic routes are recommended for preparing 4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide with high purity?

A stepwise approach is optimal:

- Begin with sulfonylation of 4-amino-5-bromopyridine using N,N-dipropylsulfamoyl chloride under anhydrous conditions (e.g., DMF, 0–5°C, 12–24 hours).

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted reagents .

- Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) in CCl₄ under reflux, followed by recrystallization in ethanol/water for final purity .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- NMR Spectroscopy : Use H and C NMR to verify substitution patterns (e.g., bromine-induced deshielding at C5, sulfonamide proton signals at δ 7.5–8.5 ppm) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., bromine vs. sulfonamide positioning) by growing single crystals in DMSO/water and analyzing bond lengths/angles .

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~376.05 Da) and fragmentation patterns .

Q. How should researchers handle safety concerns during synthesis?

- Wear PPE (gloves, goggles) due to bromine’s corrosive nature and sulfonamide sensitization risks .

- Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and predicted spectroscopic data?

- Perform DFT calculations (B3LYP/6-31G*) to model NMR chemical shifts and compare with experimental values. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .

- Use molecular docking to assess intramolecular interactions (e.g., hydrogen bonding between sulfonamide and pyridine NH) that influence spectral outcomes .

Q. What experimental designs are optimal for studying the bromine atom’s role in reactivity?

- Substitution Reactions : Compare reactivity with non-brominated analogs (e.g., SNAr reactions using K₂CO₃ in DMF at 80°C) to quantify bromine’s leaving-group efficacy .

- Kinetic Studies : Monitor reaction rates via HPLC under varying conditions (pH, temperature) to derive activation parameters .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Functional Group Variation : Synthesize derivatives with modified substituents (e.g., replace dipropyl with diethyl or morpholine groups) and test bioactivity (e.g., enzyme inhibition assays) .

- Crystallographic Analysis : Correlate substituent bulk (e.g., dipropyl vs. dimethyl) with steric effects on binding pocket interactions .

Q. What strategies mitigate challenges in purification due to hygroscopicity or low solubility?

- Use high-vacuum drying (24 hours, 40°C) to remove residual solvents.

- Optimize recrystallization solvents (e.g., DCM/hexane for non-polar impurities, acetone/water for polar byproducts) .

Methodological Notes

- Contradictions in Data : If X-ray and NMR data conflict (e.g., unexpected tautomerism), validate via variable-temperature NMR or IR spectroscopy to detect dynamic processes .

- Advanced Characterization : Pair HPLC-MS with ion mobility spectrometry to separate isobaric impurities common in sulfonamide syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.